3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2-methylpropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14(2)12-25-20(26)16-10-6-7-11-17(16)24(21(25)27)13-18-22-19(23-28-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIUGJMPDAFDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.
Substitution Reactions: The isobutyl and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production methods.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione (vs. quinazoline-2,4-dione in the target compound). Substituents:
- Position 1: 3-Aryl-1,2,4-oxadiazole-methyl (similar to the target compound).
- Position 3: Phenyl group (vs. isobutyl in the target).
- Position 6: 5-Phenyl-1,3,4-oxadiazole. Activity: Exhibits broad-spectrum antimicrobial activity, with efficacy comparable to metronidazole (30 µg/mL) and streptomycin (30 µg/mL) against bacterial and fungal strains . The thienopyrimidine core may enhance lipophilicity, improving membrane penetration .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Core Structure : Pyrimidine-2,4-dione (simpler than quinazoline).
Substituents :
- Position 6: Piperidinyl-methyl group with 2,3-dimethylphenoxy substitution. Activity: Anti-mycobacterial, specifically targeting Mycobacterium tuberculosis . The piperidinyl-phenoxy substituent likely contributes to target specificity, differing from the broad antimicrobial activity of oxadiazole-containing analogs .
3-(Furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Core Structure : Quinazoline-2,4-dione (identical to the target compound).
Substituents :
- Position 3: Furan-2-ylmethyl (vs. isobutyl in the target). Activity: Structural data (CAS 1207033-86-0, molecular weight 400.4 g/mol) suggest comparable physicochemical properties to the target compound, but biological activity remains uncharacterized in the evidence .
Data Tables
Research Findings and Key Insights
- Core Structure Impact: Quinazoline-diones (e.g., target compound) and thienopyrimidine-diones exhibit antimicrobial activity, while pyrimidine-diones show narrower specificity (anti-mycobacterial) .
- Substituent Effects :
- Isobutyl vs. Furan-methyl: Branched alkyl chains (isobutyl) may enhance steric interactions in target binding compared to planar furan rings .
- Oxadiazole vs. Piperidinyl: The 1,2,4-oxadiazole moiety improves metabolic stability, whereas piperidinyl groups enhance solubility and target engagement in mycobacterial systems .
- Synthetic Accessibility: Thienopyrimidine derivatives require multi-step cyclization, while quinazoline-diones benefit from scalable patented alkylation methods .
Biological Activity
3-Isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel compound belonging to the quinazoline family. Its unique structure combines a quinazoline core with an oxadiazole moiety, which contributes to its potential biological activities. Quinazolines are recognized for their diverse pharmacological properties, making this compound of significant interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula and structure are pivotal in determining its biological activity. The presence of multiple functional groups allows for various chemical interactions, enhancing its reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| Structural Features | Quinazoline core, oxadiazole |
Biological Activities
Research indicates that derivatives of quinazoline exhibit a range of biological activities. The specific activities associated with 3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline include:
1. Antimicrobial Activity
Studies have shown that quinazoline derivatives can act as inhibitors against bacterial strains. For instance, compounds similar to 3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline were evaluated against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably:
| Compound | Activity Against | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 12 | 75 |
| Compound 14a | Candida albicans | 13 | 70 |
The most promising compounds showed broad-spectrum antimicrobial activity comparable to standard drugs like ampicillin .
2. NHE-1 Inhibition
The Na+/H+ exchanger isoform 1 (NHE-1) is a validated target for various diseases. Quinazoline derivatives have been identified as potential NHE-1 inhibitors with significant cytoprotective and anti-inflammatory properties. Compounds derived from similar structures demonstrated nanomolar activity in inhibiting NHE-1 .
3. Antiplatelet Activity
Some derivatives exhibited the ability to prevent ADP-induced platelet aggregation. This activity is crucial in the context of cardiovascular diseases where platelet aggregation plays a significant role .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of quinazoline derivatives:
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of quinazoline derivatives and tested their antimicrobial properties against various strains. The results indicated that certain compounds had enhanced activity against resistant bacterial strains compared to traditional antibiotics.
Case Study 2: NHE-1 Inhibitors
Research focusing on the synthesis of NHE-1 inhibitors revealed that modifications in the quinazoline structure led to increased potency. For example, compounds with bulky substituents at specific positions demonstrated improved inhibitory effects on NHE-1 .
Q & A
Q. What are the critical steps and challenges in synthesizing this quinazoline-oxadiazole hybrid compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with urea or isocyanate equivalents under reflux conditions (DMF or DMSO as solvents, NaH/K₂CO₃ as bases) .
- Step 2: Introduction of the 3-phenyl-1,2,4-oxadiazole moiety via coupling reactions (e.g., Huisgen cycloaddition or nucleophilic substitution) .
- Key challenges: Ensuring regioselectivity during oxadiazole formation and minimizing side reactions (e.g., hydrolysis of the oxadiazole ring). Purity is monitored via HPLC or TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Confirms substituent positions (e.g., isobutyl CH₂ groups at δ 1.0–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak for C₂₂H₂₁N₅O₃ at m/z 420.17) .
- IR spectroscopy: Identifies carbonyl stretches (quinazoline-dione C=O at ~1700 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays: Test against kinases (e.g., EGFR) or phosphodiesterases, leveraging quinazoline’s ATP-binding affinity .
- Cytotoxicity screening: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC₅₀ values to reference drugs like gefitinib .
- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modify substituents: Replace the 3-phenyl group on the oxadiazole with electron-withdrawing (e.g., 4-F, 3-NO₂) or bulky groups to enhance target affinity .
- Vary the isobutyl chain: Test shorter (methyl) or branched (neopentyl) chains to improve pharmacokinetics (e.g., logP, solubility) .
- Data analysis: Use regression models to correlate substituent properties (Hammett σ, π-values) with activity .
Q. What mechanistic insights can molecular docking provide for this compound’s bioactivity?
- Target identification: Dock into ATP-binding pockets (e.g., EGFR kinase PDB:1M17) to assess hydrogen bonding (quinazoline C=O with Met793) and hydrophobic interactions (isobutyl with Leu718) .
- Dynamic behavior: Perform MD simulations (>100 ns) to evaluate binding stability and identify critical residues for lead optimization .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Purity validation: Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
- Meta-analysis: Compare data across analogs (e.g., fluoro or bromo-substituted quinazolines) to identify trends .
Methodological Guidance
Q. What strategies improve yield in the final coupling step of the oxadiazole moiety?
- Catalyst optimization: Use Cu(I) catalysts for Huisgen cycloaddition or Pd/C for Suzuki-Miyaura coupling .
- Solvent selection: Polar aprotic solvents (DMAC, DMF) enhance reaction rates but require strict anhydrous conditions .
- Workup: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted intermediates .
Q. Which in vitro models are suitable for evaluating metabolic stability?
- Liver microsomes (human/rat): Monitor parent compound depletion over 60 minutes using LC-MS/MS .
- CYP450 inhibition assays: Test against isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
